

Viridicatol: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Viridicatol**, a quinoline alkaloid fungal metabolite. It details the compound's chemical structure, physicochemical properties, and known biological activities, with a focus on its mechanisms of action in key signaling pathways. This guide is intended to serve as a foundational resource for professionals engaged in natural product research, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

Viridicatol is a natural product isolated from various fungal species, including those from the Penicillium and Phoma genera, often found in marine environments.[1][2][3] Its structure has been unambiguously confirmed through spectroscopic methods, including 1D/2D NMR and mass spectrometry, as well as single-crystal X-ray diffraction analysis.[3][4]

Table 1: Chemical Identifiers for Viridicatol



Identifier	Value	Source
IUPAC Name	3-hydroxy-4-(3- hydroxyphenyl)-1H- quinolin-2-one	[5]
CAS Number	14484-44-7	[1][2][6]
Molecular Formula	C15H11NO3	[1][2][5]
Molecular Weight	253.25 g/mol	[5]
Canonical SMILES	O=C1C(O)=C(C2=CC(O)=CC= C2)C3=CC=CC=C3N1	[2][7]

| InChi Key | QIJIOTTYIGBOQA-UHFFFAOYSA-N |[2][5] |

Table 2: Physicochemical Properties of Viridicatol

Property	Value	Source
Physical Form	Solid	[2]
Purity	≥95% - >98% (Commercially available)	[2][6]
Solubility	Soluble in DMSO, DMF, Ethanol, Methanol	[2][7][8]
Storage (Powder)	2 years at -20°C	[1][9]

| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C |[1][9] |

Table 3: Spectroscopic Data Summary for Viridicatol



Spectroscopic Method	Key Findings	Source
¹ H and ¹³ C NMR	Data confirms the presence of ortho- and meta-disubstituted benzene systems and is consistent with the proposed structure.	[3][10]
Mass Spectrometry	GC-MS and LC-MS data confirm the molecular weight with a top peak at m/z 253.	[5]

| X-ray Crystallography | Unambiguously established the three-dimensional chemical structure. |[3][11][12] |

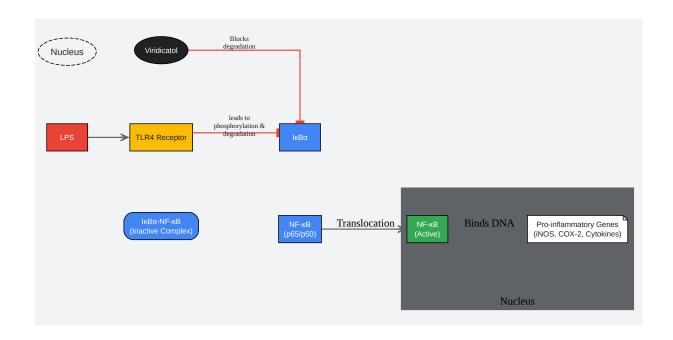
Biological Activity and Mechanisms of Action

Viridicatol exhibits a range of biological activities, including anti-inflammatory, anti-allergic, and osteogenic properties. Its mechanisms of action have been linked to the modulation of several critical cellular signaling pathways.

Viridicatol has demonstrated significant potential in mitigating allergic reactions and inflammation. It alleviates allergy symptoms by inhibiting the activation and degranulation of mast cells.[3][11] This effect is achieved through the suppression of key pro-inflammatory signaling cascades.

• Inhibition of NF-κB Signaling: In lipopolysaccharide (LPS)-stimulated macrophage (RAW 264.7) and microglia (BV2) cells, **Viridicatol** suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][7][13] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα). This action blocks the nuclear translocation of the NF-κB p65/p50 heterodimer, thereby inhibiting the transcription of pro-inflammatory genes.[2][14]



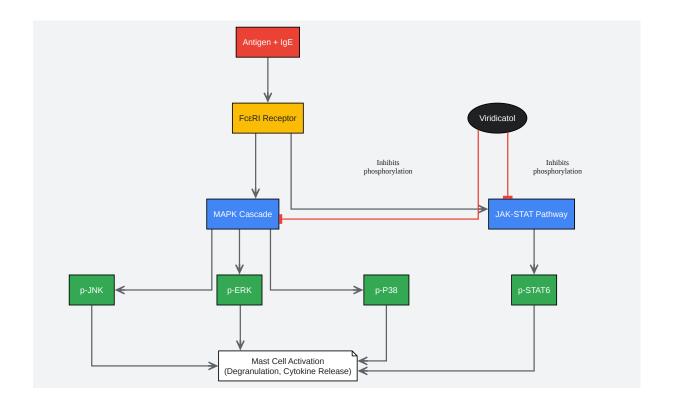


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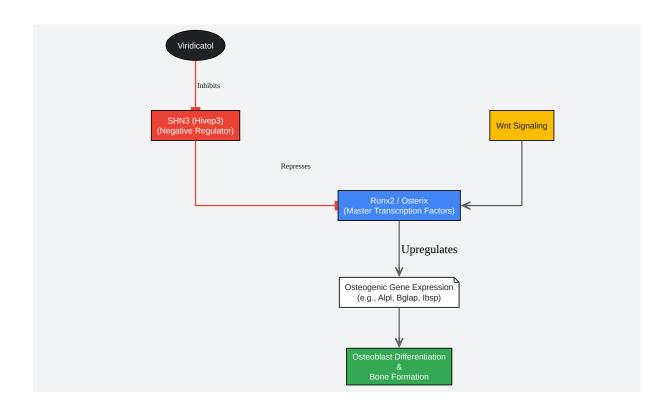
Caption: Viridicatol inhibits the NF-κB pathway by blocking IκBα degradation.

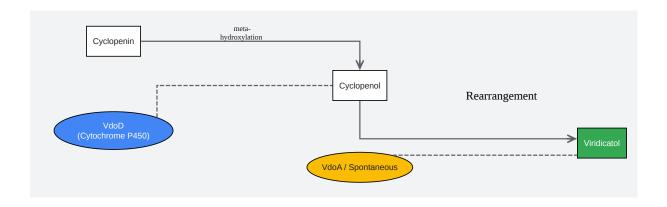
Suppression of MAPK and JAK-STAT Pathways: In IgE-mediated mast cell activation,
Viridicatol was found to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, namely JNK, ERK, and P38.[11] It also suppresses the phosphorylation of STAT6 in the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[11] By controlling these pathways, Viridicatol effectively reduces mast cell degranulation and the release of allergic mediators.[11]













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